molecular formula C29H32FNO4 B14886268 tert-Butyl (3R,5S)-5-((R)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoate

tert-Butyl (3R,5S)-5-((R)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoate

Cat. No.: B14886268
M. Wt: 477.6 g/mol
InChI Key: KBAOSLAGHSWZJG-KPCPBYSCSA-N
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Description

tert-Butyl (3R,5S)-5-(®-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoate is a complex organic compound characterized by its unique structural features This compound contains a tert-butyl ester group, a cyclopropyl ring, and a fluoro-substituted benzo[k]phenanthridinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3R,5S)-5-(®-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoate typically involves multiple steps, including the formation of the benzo[k]phenanthridinyl core, introduction of the fluoro and cyclopropyl groups, and esterification with tert-butyl. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems enable precise control over reaction parameters, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3R,5S)-5-(®-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (3R,5S)-5-(®-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoate is used as a building block for synthesizing complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential therapeutic properties. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development and biochemical studies .

Industry

In the industrial sector, the compound’s properties can be leveraged for the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic applications .

Mechanism of Action

The mechanism of action of tert-Butyl (3R,5S)-5-(®-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoate involves its interaction with specific molecular targets. The fluoro-substituted benzo[k]phenanthridinyl moiety may interact with enzymes or receptors, modulating their activity. The cyclopropyl group can influence the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tert-butyl esters and fluoro-substituted benzo[k]phenanthridinyl derivatives. These compounds share structural similarities but may differ in their specific functional groups and overall reactivity .

Uniqueness

The uniqueness of tert-Butyl (3R,5S)-5-(®-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoate lies in its combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C29H32FNO4

Molecular Weight

477.6 g/mol

IUPAC Name

tert-butyl (3R,5S)-5-[(8R)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl]-3,5-dihydroxypentanoate

InChI

InChI=1S/C29H32FNO4/c1-29(2,3)35-26(34)14-18(32)13-25(33)22-15-23-27(19-11-10-17(30)12-21(19)22)20-6-4-5-7-24(20)31-28(23)16-8-9-16/h4-7,10-12,16,18,22,25,32-33H,8-9,13-15H2,1-3H3/t18-,22-,25+/m1/s1

InChI Key

KBAOSLAGHSWZJG-KPCPBYSCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C[C@@H]([C@@H]1CC2=C(C3=C1C=C(C=C3)F)C4=CC=CC=C4N=C2C5CC5)O)O

Canonical SMILES

CC(C)(C)OC(=O)CC(CC(C1CC2=C(C3=C1C=C(C=C3)F)C4=CC=CC=C4N=C2C5CC5)O)O

Origin of Product

United States

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